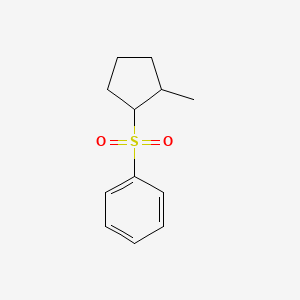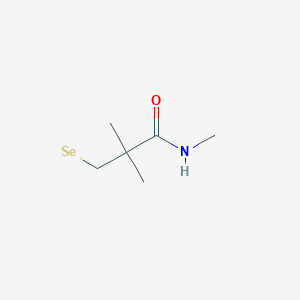![molecular formula C14H21NOS B14329975 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine CAS No. 105602-17-3](/img/structure/B14329975.png)
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is an organic compound that features a piperidine ring substituted with a 2-[(2-methoxyphenyl)sulfanyl]ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2-methoxyphenylthiol with an appropriate piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{2-[(2-Hydroxyphenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Chlorophenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Nitrophenyl)sulfanyl]ethyl}piperidine
Uniqueness
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Propriétés
Numéro CAS |
105602-17-3 |
|---|---|
Formule moléculaire |
C14H21NOS |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NOS/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clé InChI |
ZDODRHODGVOXOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
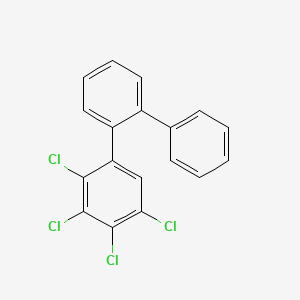
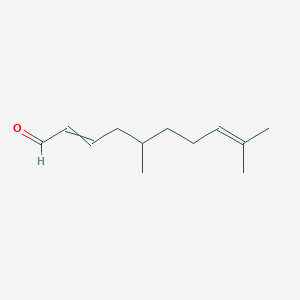
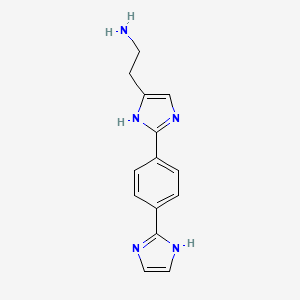

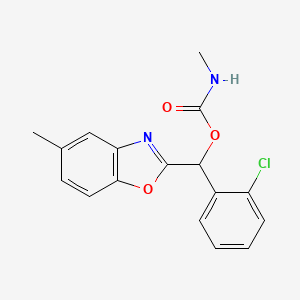
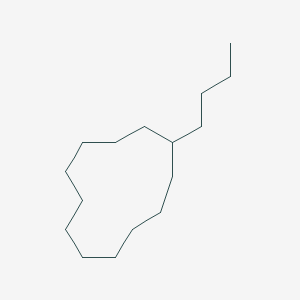

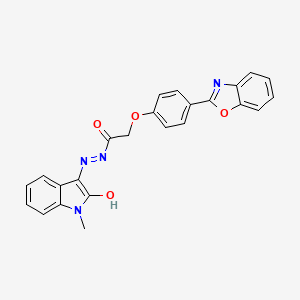
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
